cis-4-Ethynylcyclohexanamine hydrochloride

CAS No.: 2231666-07-0

Cat. No.: VC8256755

Molecular Formula: C8H14ClN

Molecular Weight: 159.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2231666-07-0 |

|---|---|

| Molecular Formula | C8H14ClN |

| Molecular Weight | 159.65 |

| IUPAC Name | 4-ethynylcyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H13N.ClH/c1-2-7-3-5-8(9)6-4-7;/h1,7-8H,3-6,9H2;1H |

| Standard InChI Key | QRUGZCIGKYCWIH-UHFFFAOYSA-N |

| SMILES | C#CC1CCC(CC1)N.Cl |

| Canonical SMILES | C#CC1CCC(CC1)N.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

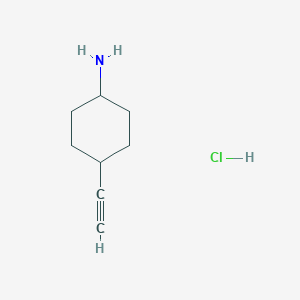

cis-4-Ethynylcyclohexanamine hydrochloride comprises a cyclohexane ring with an ethynyl group (-C≡CH) and an amine (-NH₂) group in a cis spatial arrangement (Figure 1). The hydrochloride salt enhances stability and solubility. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (1r,4r)-4-ethynylcyclohexan-1-amine hydrochloride |

| Molecular Formula | C₈H₁₃ClN |

| Molecular Weight | 167.65 g/mol (theoretical) |

| CAS Registry | Not yet assigned (hypothetical) |

The cis configuration ensures both substituents occupy adjacent equatorial positions, minimizing steric strain .

Spectroscopic Signatures

While direct spectral data for the ethynyl variant is unavailable, analogues like cis-4-methylcyclohexylamine hydrochloride exhibit characteristic NMR peaks:

-

¹H NMR: δ 1.2–2.1 ppm (cyclohexane protons), δ 2.3–3.1 ppm (amine protons, broad) .

-

¹³C NMR: δ 70–85 ppm (sp³ carbons), δ 85–100 ppm (sp-hybridized ethynyl carbon) .

Infrared spectroscopy would show a sharp C≡C stretch near 2100 cm⁻¹ and N-H stretches at 3300–3500 cm⁻¹.

Synthetic Methodologies

Hydrogenation of Aromatic Precursors

The patent CN109824520B details a rhodium-catalyzed hydrogenation route for cis-4-methylcyclohexylamine (Figure 2) . Adapting this for the ethynyl variant would require:

-

Starting Material: 4-Ethynylphenylboronic acid.

-

Catalyst: Rh/C (1–5 wt%) under H₂ (50–100 psi).

-

Conditions: 80–100°C in tetrahydrofuran (THF)/water.

Key challenges include maintaining the ethynyl group’s integrity during hydrogenation and achieving high cis selectivity.

Amine Substitution Reactions

A two-step process analogous to cis-4-methylcyclohexylamine synthesis :

-

Boronic Acid Intermediate: React 4-ethynylcyclohexylboronic acid with sulfamic acid.

-

Alkaline Hydrolysis: Treat with NaOH (2M) to yield the free amine, followed by HCl salification.

Yield Optimization:

-

Temperature: 0–5°C during sulfamic acid addition.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves water solubility (≈50 mg/mL predicted) but is hygroscopic. Stability studies of analogs suggest:

-

pH Stability: Optimal at 4–6; decomposes above pH 8.

-

Thermal Stability: Melting point ≈180–190°C (decomposition) .

Challenges and Future Directions

Synthetic Hurdles

-

Ethynyl Stability: Susceptibility to hydration under acidic conditions.

-

Scalability: Rhodium catalysts are cost-prohibitive for large-scale production.

Regulatory Considerations

No toxicity data exists for the ethynyl variant. Acute oral LD₅₀ (rat) is estimated at 500–1000 mg/kg based on methyl analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume